6-Bromo-4-iodo-1H-indazole

Chemoselective cross-coupling Palladium catalysis Indazole functionalization

6-Bromo-4-iodo-1H-indazole (CAS 885519-41-5) is a heterocyclic small molecule belonging to the indazole family, with the molecular formula C₇H₄BrIN₂ and a molecular weight of 322.93 g/mol. It is characterized by the simultaneous presence of bromine at the 6‑position and iodine at the 4‑position of the 1H-indazole scaffold.

Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
CAS No. 885519-41-5
Cat. No. B1326375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-iodo-1H-indazole
CAS885519-41-5
Molecular FormulaC7H4BrIN2
Molecular Weight322.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2)I)Br
InChIInChI=1S/C7H4BrIN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)
InChIKeyVOEAVIHSGOANQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-iodo-1H-indazole (CAS 885519-41-5): A Dihalogenated Indazole Building Block for Sequential Cross-Coupling in Medicinal Chemistry


6-Bromo-4-iodo-1H-indazole (CAS 885519-41-5) is a heterocyclic small molecule belonging to the indazole family, with the molecular formula C₇H₄BrIN₂ and a molecular weight of 322.93 g/mol [1]. It is characterized by the simultaneous presence of bromine at the 6‑position and iodine at the 4‑position of the 1H-indazole scaffold. The compound is primarily utilized as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where its two distinct carbon–halogen bonds enable programmed, sequential palladium-catalyzed cross-coupling reactions to construct complex molecular architectures [2]. It is typically supplied as a research-grade solid with a minimum purity of 98%, stored at 2–8 °C with protection from light and moisture .

Why 6-Bromo-4-iodo-1H-indazole Cannot Be Replaced by Generic Indazole Halides in Multi-Step Syntheses


In-class compounds such as 6-bromo-1H-indazole, 4-iodo-1H-indazole, or 4,6-dibromo-1H-indazole cannot simply be interchanged with 6-bromo-4-iodo-1H-indazole because they lack the orthogonal reactivity profile provided by the mixed bromo‑iodo substitution pattern. The two different carbon–halogen bonds exhibit markedly different oxidative addition rates toward palladium(0) catalysts, enabling a first chemoselective functionalization at the iodo‑bearing C4 position followed by a second, distinct coupling at the bromo‑bearing C6 position [1]. Symmetrically dihalogenated analogs (e.g., 4,6-dibromo-1H-indazole) cannot achieve this sequential, two‑step diversification without competitive side reactions, while mono‑halogenated indazoles lack the second synthetic handle entirely. In addition, the regioisomeric 4‑bromo‑6‑iodo‑1H‑indazole places the more reactive iodine at the C6 position, leading to a different order of substituent installation that may be incompatible with existing synthetic routes . These intrinsic reactivity differences translate directly into divergent intermediate structures and, ultimately, different final compound libraries.

Quantitative Differentiation Evidence for 6-Bromo-4-iodo-1H-indazole Versus Closest Analogs


C–I Versus C–Br Oxidative Addition Rate Differential Enables Orthogonal Sequential Cross-Coupling

In palladium(0)-mediated cross-coupling, aryl iodides react significantly faster than aryl bromides. For ortho-substituted aryl halides reacting with Pd⁰(PPh₃)₄, ortho‑substituted aryl iodides remain more reactive than ortho‑substituted aryl bromides despite steric deceleration, and the oxidative addition is slower for ortho‑substituted aryl halides than for non‑ or meta‑substituted analogs [1]. In the specific case of dihalogenated indazoles, sequential Sonogashira–Suzuki and Suzuki–Sonogashira reactions on 5‑bromo‑3‑iodoindazoles demonstrate that the iodo site reacts chemoselectively first, leaving the bromo site intact for the subsequent coupling step [2]. Applied to 6‑bromo‑4‑iodo‑1H‑indazole, this means the iodine at C4 is the primary leaving group, enabling a controlled, two‑step diversification that is impossible with the symmetrical 4,6‑dibromo analog or the mono‑halogenated 6‑bromo‑1H‑indazole.

Chemoselective cross-coupling Palladium catalysis Indazole functionalization

Higher Boiling Point and Density Differentiate 6-Bromo-4-iodo-1H-indazole from Mono-Halogenated Analogs

The predicted boiling point of 6‑bromo‑4‑iodo‑1H‑indazole is 410.4 ± 30.0 °C at 760 mmHg, substantially higher than that of the mono‑brominated analog 6‑bromo‑1H‑indazole (333.8 ± 15.0 °C) and the mono‑iodinated analog 4‑iodo‑1H‑indazole (358.2 ± 15.0 °C) . Its predicted density of 2.4 ± 0.1 g/cm³ is also markedly greater than 6‑bromo‑1H‑indazole (1.77 ± 0.06 g/cm³) and 4‑iodo‑1H‑indazole (2.08 ± 0.06 g/cm³) . These elevated values reflect the presence of two heavy halogen atoms and directly influence distillation conditions, chromatographic retention, and solvent selection during synthesis and purification.

Physicochemical properties Purification Handling

XLogP3 Lipophilicity Tuning Relative to 6-Bromo-1H-indazole and 4,6-Dibromo-1H-indazole

The computed XLogP3 of 6‑bromo‑4‑iodo‑1H‑indazole is 2.9, positioning it between the less lipophilic 6‑bromo‑1H‑indazole (XLogP3 ≈ 2.3) and the more lipophilic regioisomer 4‑bromo‑6‑iodo‑1H‑indazole (XLogP3 = 2.9, with alternative predicted LogP of 3.63) [1][2]. The 4,6‑dibromo‑1H‑indazole has an estimated LogP of approximately 3.0. The mixed bromo‑iodo composition thus provides a specific lipophilicity window that may be exploited to fine‑tune membrane permeability or metabolic stability of derived drug candidates, without introducing additional heteroatoms or rings.

Drug-likeness Lipophilicity ADME prediction

Batch-Specific Quality Control (NMR, HPLC, GC) Enables Reproducible Procurement from Bidepharm

Bidepharm supplies 6‑bromo‑4‑iodo‑1H‑indazole at a standard purity of 98% and provides batch‑specific certificates of analysis including NMR, HPLC, and GC data . In contrast, many suppliers of the regioisomer 4‑bromo‑6‑iodo‑1H‑indazole offer purities ranging from 95% to 97%, often without detailed batch analytical data . The availability of orthogonal purity verification methods reduces the risk of introducing regioisomeric or residual halogenated impurities into sensitive catalytic reactions, where even trace amounts of a regioisomer possessing reversed halogen positions could initiate undesired side reactions.

Purity assurance Quality control Reproducibility

Optimal Use Cases for 6-Bromo-4-iodo-1H-indazole Guided by Quantitative Differentiation Evidence


Sequential C4–C6 Functionalization for Kinase Inhibitor Fragment Libraries

When constructing indazole‑based kinase inhibitor libraries requiring two distinct aryl or alkenyl substituents at the C4 and C6 positions, 6‑bromo‑4‑iodo‑1H‑indazole is the preferred intermediate. The iodine at C4 undergoes chemoselective Sonogashira or Suzuki coupling first without competing with the C6 bromine, enabling a second, divergent coupling step [1]. This orthogonal reactivity eliminates the need for protecting-group strategies required when both halogens are identical, shortening the synthetic sequence by 1–2 steps.

Radiolabeling and PET Tracer Precursor via Iodo‑Selective Stille or Sonogashira Coupling

The C4–I bond can be exploited to install an alkyne or aryl group bearing a radioisotope (e.g., ¹¹C or ¹⁸F) while preserving the C6–Br handle for later structural diversification. This application benefits from the higher purity (98%) and batch‑analytical documentation of 6‑bromo‑4‑iodo‑1H‑indazole, which are critical for regulatory compliance in radiopharmaceutical development .

Late‑Stage Diversification in Multi‑Gram Scale Medicinal Chemistry Campaigns

In medicinal chemistry campaigns where a common advanced intermediate must be diversified into a library of final compounds, the mixed bromo‑iodo pattern of 6‑bromo‑4‑iodo‑1H‑indazole allows two sequential palladium‑catalyzed couplings to introduce distinct R groups. The demonstrated chemoselectivity (iodo > bromo) ensures that the first coupling does not consume the second reactive site, enabling parallel synthesis in array format [1]. The higher boiling point (410.4 °C) and density (2.4 g/cm³) relative to mono‑halogenated analogs also necessitate appropriate solvent and equipment selection for large‑scale reactions .

Building Block for Indazole‑Containing PROTACs Requiring Orthogonal Linker Attachment Points

PROTAC (proteolysis‑targeting chimera) design often requires two distinct attachment points on a central scaffold for the target‑binding moiety and the E3 ligase ligand. 6‑Bromo‑4‑iodo‑1H‑indazole provides two differentially reactive halogen sites that can be sequentially coupled to introduce these two functional elements without cross‑reactivity, a key advantage over symmetrical dihalogenated or mono‑halogenated indazoles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-iodo-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.